Hexylamine
Overview
Description
Hexylamine, also known as hexan-1-amine, is an organic compound with the chemical formula C₆H₁₃N. It is a colorless liquid with a strong, fishy odor characteristic of amines. This compound falls into the category of aliphatic amines and has a boiling point of approximately 131.5°C . It is soluble in water and miscible with alcohol and ether . This compound is a versatile building block in various industries, including pharmaceuticals, agriculture, and surfactants .
Synthetic Routes and Reaction Conditions:
Reaction of Hexyl Chloride with Ammonia: One common method for preparing this compound involves the reaction of hexyl chloride with ammonia. This reaction yields this compound and ammonium chloride as by-products.
Reaction of Hexanol with Ammonia: Another synthetic route involves reacting hexanol with ammonia under similar conditions.
Industrial Production Methods:
Mechanism of Action
. .
Mode of Action
Hexylamine interacts with its targets, primarily catecholamines, to produce sympathomimetic effects on the cardiovascular system . These effects are dose-dependent and include augmentation of left ventricular dp/dt, right ventricular contractile force, heart rate, and systemic arterial pressure .
Biochemical Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .
Pharmacokinetics
It is known that this compound is a colorless liquid with a strong, fishy odor characteristic of amines . It is soluble in almost all organic solvents , suggesting that it may have good bioavailability.
Result of Action
The result of this compound’s action is primarily observed in the cardiovascular system, where it causes dose-dependent increases in various parameters such as left ventricular dp/dt, right ventricular contractile force, heart rate, and systemic arterial pressure . These effects are believed to be due to the release of neuronally stored catecholamines .
Action Environment
Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability . For instance, this compound has a boiling point of approximately 131.5°C , suggesting that it may be less stable at higher temperatures.
Biochemical Analysis
. .
Biochemical Properties
Hexylamine is an organic compound that falls into the category of aliphatic amines . It is a versatile chemical compound that serves as a key intermediate in the manufacture of a plethora of chemical substances, including pesticides, pharmaceuticals, and rubber chemicals . It can neutralize acids in exothermic reactions to form salts plus water .
Cellular Effects
In one study, nanoparticles loaded with paclitaxel and gemcitabine were prepared using this compound, and these nanoparticles showed a toxic effect on MDA-MB-231 cells, a type of breast cancer cell .
Molecular Mechanism
It is known to participate in chemical reactions, such as the industrial preparation of this compound which often involves the reaction of hexyl chloride with ammonia, yielding this compound and ammonium chloride .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. In the context of oil displacement in porous media, this compound has been shown to promote additional oil recovery when injected after a certain volume of water throughput .
Chemical Reactions Analysis
Hexylamine undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .
Reduction:
Substitution:
- This compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Hexylamine has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various chemical compounds, including pesticides and rubber chemicals .
- Acts as an initiator in the ring-opening polymerization of N-carboxyanhydride .
Biology:
Medicine:
- Utilized in the pharmaceutical industry for the synthesis of drugs and active pharmaceutical ingredients .
Industry:
Comparison with Similar Compounds
- Butylamine, Octylamine, Pentylamine, Heptylamine.
Properties
IUPAC Name |
hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXCPBXGZKUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N, Array | |
Record name | HEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-81-4 (hydrochloride) | |
Record name | Hexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021930 | |
Record name | Hexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexylamine appears as a water-white liquid with an amine-like odor. Less dense than water and poorly soluble in water. Hence floats on water. May be toxic by inhalation, ingestion or skin absorption., Colorless liquid; [ICSC] Odor like amines; [CAMEO], Liquid, COLOURLESS LIQUID., Colourless to yellow liquid; Fishy aroma | |
Record name | HEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexylamine | |
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Record name | Hexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
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Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Hexylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
132 °C, 131-132 °C | |
Record name | 1-Hexylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
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Flash Point |
85 °F (NFPA, 2010), 85 °F (29 °C) (Open cup), 27 °C (81 °F) (Closed cup), 29 °C o.c. | |
Record name | HEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Hexylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
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Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
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Solubility |
In water, 12,000 mg/L at 20-25 °C, Miscibile in ethanol, ether; soluble in chloroform, 12 mg/mL at 25 °C, Solubility in water, g/100ml: 1.2, Soluble in water, Soluble (in ethanol) | |
Record name | 1-Hexylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Hexylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.7660 g/cu cm at 20 °C, Relative density (water = 1): 0.77, 0.761-0.767 | |
Record name | 1-Hexylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Hexylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.49 (Air = 1), Relative vapor density (air = 1): 3.5 | |
Record name | 1-Hexylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
8.99 [mmHg], Vapor pressure: 6.53 mm Hg at 20 °C, 7.95 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.87 | |
Record name | Hexylamine | |
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Record name | 1-Hexylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Water-white liquid, Colorless liquid | |
CAS No. |
111-26-2 | |
Record name | HEXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/11568 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexylamine | |
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Record name | Hexylamine | |
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Record name | Hexylamine | |
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Record name | 1-Hexanamine | |
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Record name | Hexylamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |
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Record name | Hexylamine | |
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Record name | HEXYLAMINE | |
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Record name | 1-Hexylamine | |
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Record name | Hexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-21 °C, -22.9 °C | |
Record name | 1-Hexylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Research shows that hexylamine undergoes physical adsorption at the solution-gold interface in acidic solutions, primarily driven by the hydrophobic effect. This adsorption is described by the Dhar-Flory-Huggins isotherm. [, ]
A: Studies on platinum and mild steel suggest that the adsorption behavior of this compound is relatively independent of the metal and acid type. This further supports the predominance of the hydrophobic effect in its adsorption mechanism. [, ]
A: this compound acts as a co-stabilizer in water-in-oil emulsions when combined with silica particles. It forms hybrid organic-inorganic particles with silica at higher concentrations, facilitating the formation of stable oil droplets within the water phase. []
ANone: The molecular formula of this compound is C6H15N, and its molecular weight is 101.19 g/mol.
A: Raman and infrared spectroscopy are valuable tools to study hydrogen bonding interactions involving this compound. Specifically, shifts in the N-H stretching frequencies can provide insights into these interactions. []
A: Yes, reacting this compound with polysuccinimide (PSI) produces amphiphilic PSI-hexylamine copolymers. These copolymers self-assemble into stable nanoparticles in aqueous solutions, with the particle size decreasing as the degree of this compound substitution increases. []
A: this compound functions as a ligand, replacing hexadecyltrimethylammonium bromide (C16TAB) in the formation of side-by-side connected gold nanorod dimers. These dimers exhibit enhanced activity for Surface-Enhanced Raman Scattering (SERS). []
A: The presence of this compound on gold-palladium catalysts significantly enhances the conversion rate of 1-hexanol during amination. Additionally, this compound promotes the formation of primary amines (this compound and hexanenitrile) over secondary and tertiary amines. []
ANone: While not explicitly covered in the provided research papers, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model this compound adsorption on various surfaces, providing insights into the energetics and molecular-level details of these interactions.
A: Studies on N-substituted hexylamines show that the presence of a cyclohexyl ring generally leads to greater pressor activity compared to analogs with phenyl rings or solely aliphatic groups. Furthermore, increasing the chain length between the ring and the nitrogen atom tends to increase toxicity. []
A: DHMA amides of alkylamines, particularly those with longer alkyl chains like octylamine, exhibit potent radical scavenging activity and protect lipids against autoxidation. []
A: Platinum(IV) complexes containing this compound as a ligand, such as satraplatin and its analogs, demonstrate good stability in buffer solutions. This stability is crucial for their role as prodrugs, allowing them to reach their target sites before being reduced to their active platinum(II) counterparts. []
ANone: While the provided research does not delve into SHE regulations for this compound, it is essential to handle this compound with care, following appropriate safety protocols and guidelines to minimize risks.
ANone: The provided research primarily focuses on the physicochemical properties and applications of this compound in materials science and catalysis. It does not provide detailed information on its pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or other biomedical aspects.
A: this compound finds applications in diverse fields, showcasing its versatility. It serves as a corrosion inhibitor in metal protection [], a ligand in nanoparticle synthesis [], and a reagent in organic synthesis [, ], highlighting its significance in material science, nanotechnology, and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.